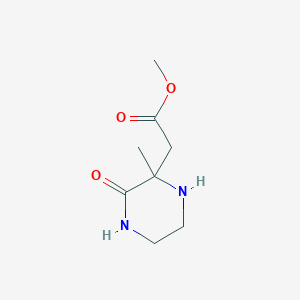

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, also known as methyl acetoxypiperazine (MAPP), is an organic compound belonging to the class of piperazine derivatives. It is a white solid with a molecular weight of 134.14 g/mol. MAPP has a wide range of applications in the pharmaceutical, biochemical, and chemical industries. It has been used as a reagent in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a starting material in the manufacture of other compounds. In addition, MAPP has been used in the synthesis of various drugs, including anti-cancer drugs, antifungal agents, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis of Novel Compounds

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate has been utilized in the synthesis of various novel compounds, demonstrating its value as a precursor in organic chemistry. For example, it has been used in the reaction with N-arylmaleimides to produce previously undescribed compounds, showcasing its role in creating new heterocyclic systems with potential applications in medicinal chemistry (Medvedevat et al., 2015). Another study highlighted its role in cyclization reactions, leading to derivatives with promising biological activities (Shikhaliev et al., 2008).

Insecticidal Activity

Research into dihydropiperazine neonicotinoid compounds has revealed the synthesis of various isomeric dihydropiperazines, taking advantage of regioselective monothionation of their respective diones. This process, involving Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, has shown that these compounds can serve as suitable bioisosteric replacements for imidazolidine in neonicotinoid compounds, hinting at their potential in developing new insecticides (Samaritoni et al., 2003).

Pharmaceutical Research

In pharmaceutical research, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate derivatives have been synthesized and evaluated for their potential in inhibiting platelet aggregation, suggesting their usefulness in treating thrombotic diseases. One such study identified compounds with potent inhibitory effects on platelet aggregation and a good dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).

Facile Synthesis of Dipeptide Mimics

The compound has also been employed in the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, acting as dipeptide mimics and templates. This application demonstrates its versatility in synthesizing compounds that could mimic biological peptides, potentially useful in drug design and development (Limbach et al., 2009).

properties

IUPAC Name |

methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(5-6(11)13-2)7(12)9-3-4-10-8/h10H,3-5H2,1-2H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMAVZLWTGPNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551869 |

Source

|

| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |

CAS RN |

534603-48-0 |

Source

|

| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)